REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[OH:8][CH:9]([CH:14]([CH3:16])[CH3:15])[C:10](=[CH2:13])[C:11]#[N:12].[OH-].[Na+]>CN(C)C1C=CN=CC=1.O1CCCC1.C(OC)(C)(C)C.O>[C:11]([C:10](=[CH2:13])[CH:9]([O:8][C:1](=[O:3])[CH3:2])[CH:14]([CH3:16])[CH3:15])#[N:12] |f:2.3|
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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OC(C(C#N)=C)C(C)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL, four-necked, round-bottom flask equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
A temperature of 50° C. to 63° C. is maintained without external heating
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated at 60° C. for 75 minutes
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 30° C.
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
This mixture is cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
with cooling, such that the temperature
|
Type
|
TEMPERATURE
|
Details
|
is maintained at about 15° C
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The upper organic product layer is separated
|
Type
|
WASH
|
Details
|
washed with 25 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C(C)C)OC(C)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |